9-(2,6-difluorobenzenesulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane

Catalog No.
S6811816
CAS No.
1135951-11-9
M.F
C14H17F2NO4S
M. Wt
333.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9-(2,6-difluorobenzenesulfonyl)-1,5-dioxa-9-azaspi...

CAS Number

1135951-11-9

Product Name

9-(2,6-difluorobenzenesulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane

IUPAC Name

9-(2,6-difluorophenyl)sulfonyl-1,5-dioxa-9-azaspiro[5.5]undecane

Molecular Formula

C14H17F2NO4S

Molecular Weight

333.35 g/mol

InChI

InChI=1S/C14H17F2NO4S/c15-11-3-1-4-12(16)13(11)22(18,19)17-7-5-14(6-8-17)20-9-2-10-21-14/h1,3-4H,2,5-10H2

InChI Key

MBTRDRJVEBDHHV-UHFFFAOYSA-N

SMILES

C1COC2(CCN(CC2)S(=O)(=O)C3=C(C=CC=C3F)F)OC1

Canonical SMILES

C1COC2(CCN(CC2)S(=O)(=O)C3=C(C=CC=C3F)F)OC1

9-(2,6-difluorobenzenesulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane is a complex organic compound characterized by its unique spirocyclic structure. It features a sulfonyl group derived from 2,6-difluorobenzenesulfonyl chloride, which contributes to its chemical reactivity and potential biological activity. The compound's molecular formula is C14_{14}H15_{15}F2_{2}N1_{1}O3_{3}S, and it has a molecular weight of approximately 305.34 g/mol. Its spirocyclic framework includes two oxygen atoms in the dioxane moiety, enhancing its stability and solubility in various solvents.

Involving 9-(2,6-difluorobenzenesulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane primarily include nucleophilic substitutions due to the presence of the sulfonyl group. This group can act as a leaving group in reactions with nucleophiles such as amines or alcohols, leading to the formation of various derivatives. Additionally, the compound may undergo hydrolysis under acidic or basic conditions, resulting in the release of 2,6-difluorobenzenesulfonic acid.

Research indicates that compounds similar to 9-(2,6-difluorobenzenesulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane exhibit significant biological activities, particularly as kinase inhibitors. These compounds can affect signaling pathways involved in cancer progression and other diseases by inhibiting specific kinases such as phosphatidylinositol 3-kinase. The sulfonyl moiety enhances the binding affinity to target proteins due to its ability to form hydrogen bonds and ionic interactions.

The synthesis of 9-(2,6-difluorobenzenesulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane can be achieved through several methods:

  • Sulfonation Reaction: The initial step involves the reaction of 1,5-dioxa-9-azaspiro[5.5]undecane with 2,6-difluorobenzenesulfonyl chloride in the presence of a base such as triethylamine or pyridine to facilitate nucleophilic attack.
  • Cyclization: If starting materials contain appropriate functional groups, cyclization can occur to form the spirocyclic structure under heat or catalytic conditions.
  • Purification: The final product is typically purified using techniques like recrystallization or chromatography to achieve the desired purity.

The applications of 9-(2,6-difluorobenzenesulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane are primarily in medicinal chemistry and drug development. Its potential as a kinase inhibitor makes it a candidate for therapeutic agents targeting cancer and other proliferative diseases. Additionally, it could serve as a building block for synthesizing more complex molecules in pharmaceutical research.

Interaction studies involving this compound focus on its binding affinity to various protein targets, particularly kinases involved in cell signaling pathways. Techniques such as surface plasmon resonance and isothermal titration calorimetry can be employed to assess these interactions quantitatively. Understanding these interactions helps elucidate the compound's mechanism of action and potential side effects.

Several compounds share structural similarities with 9-(2,6-difluorobenzenesulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane:

Compound NameStructureKey Features
1,5-Dioxa-9-azaspiro[5.5]undecaneStructureBasic structure without sulfonyl group
3-Azaspiro[5.5]undecaneStructureLacks the dioxane moiety
2,6-DifluorobenzenesulfonamideStructureContains a sulfonamide instead of a sulfonyl chloride

Uniqueness: The unique combination of the spirocyclic structure with a sulfonyl group distinguishes 9-(2,6-difluorobenzenesulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane from other similar compounds. This configuration may enhance its biological activity and specificity towards certain kinase targets compared to its analogs.

XLogP3

1.6

Hydrogen Bond Acceptor Count

7

Exact Mass

333.08463552 g/mol

Monoisotopic Mass

333.08463552 g/mol

Heavy Atom Count

22

Dates

Last modified: 11-23-2023

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